![molecular formula C14H12N4O2S B2598463 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone CAS No. 2034286-20-7](/img/structure/B2598463.png)
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone” is a complex organic compound that contains an oxadiazole ring, a pyrrolidine ring, and a benzothiazole ring . Oxadiazole is a five-membered heterocyclic compound containing one oxygen atom and two nitrogen atoms . The compound is likely to be derived from furan by substitution of two -CH= groups with two pyridine type nitrogen (-N=) .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been reported in various studies . A one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes leads to the formation of the novel 4-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone .
Molecular Structure Analysis
The molecular structure of “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone” is likely to be complex due to the presence of multiple rings and functional groups . The compound contains an oxadiazole ring, a pyrrolidine ring, and a benzothiazole ring .
Chemical Reactions Analysis
The chemical reactions involving “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone” are likely to be complex due to the presence of multiple reactive sites in the molecule .
Scientific Research Applications
In Silico and In Vitro Antibacterial Activity
A study by Pandya et al. (2019) synthesized a library of compounds related to 1H-benzo[d][1,2,3]triazole derivatives, investigated for their in silico ADME prediction properties, and in vitro antibacterial and antifungal activities. Among these compounds, several showed good to moderate activity against bacterial strains. The in-silico analysis indicated these compounds possessed excellent drug-likeness properties, suggesting potential for further development into antibacterial agents (Pandya, Dave, Patel, & Desai, 2019).
Structural and Computational Chemistry
Research by Huang et al. (2021) focused on the synthesis and characterization of compounds with a pyrrolidin-1-yl)methanone structure, which were then analyzed through X-ray diffraction and DFT studies. The results highlighted the consistency of molecular structures optimized by DFT with those determined by single crystal X-ray diffraction, emphasizing the importance of such compounds in the context of structural and computational chemistry (Huang et al., 2021).
Antimicrobial Activity of Pyridine Derivatives
Patel et al. (2011) developed new pyridine derivatives incorporating the benzo[d]thiazol-2-yl)methanone structure, which were assessed for their in vitro antimicrobial activity. These compounds demonstrated variable and modest activity against bacteria and fungi, indicating their potential as a foundation for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Novel Synthesis Approaches
A study by Katritzky, Singh, and Bobrov (2004) explored novel synthesis methods for bicycles with fused pyrrole, indole, oxazole, and imidazole rings, contributing to the broader field of heterocyclic chemistry. Such synthetic methodologies expand the toolbox for creating complex molecules with potential biological activities (Katritzky, Singh, & Bobrov, 2004).
Future Directions
properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c19-14(13-16-10-3-1-2-4-11(10)21-13)18-6-5-9(7-18)12-15-8-20-17-12/h1-4,8-9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWGIJBHPGZWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2598383.png)
![Ethyl 6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2598384.png)
![N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide](/img/structure/B2598385.png)
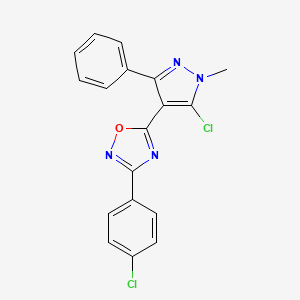
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2598393.png)


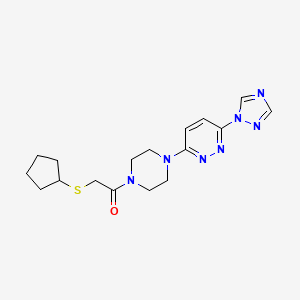
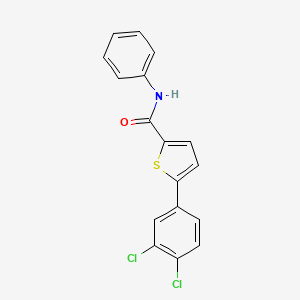
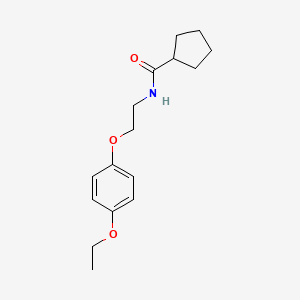

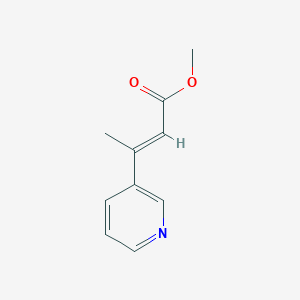
![1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B2598403.png)